molecular formula C15H14N4O3S B11056019 2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11056019
M. Wt: 330.4 g/mol
InChI Key: RYPUJBGHPKHSPK-UHFFFAOYSA-N
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Description

2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a combination of isoxazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the isoxazole and oxadiazole rings. These rings are then linked through a sulfanyl bridge to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether .

Scientific Research Applications

2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, leading

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H14N4O3S/c1-9-3-5-11(6-4-9)16-13(20)8-23-15-18-17-14(21-15)12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,20)

InChI Key

RYPUJBGHPKHSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=NOC(=C3)C

Origin of Product

United States

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